molecular formula C9H6F3NOS B13036241 2-Methyl-7-(trifluoromethoxy)benzo[d]thiazole

2-Methyl-7-(trifluoromethoxy)benzo[d]thiazole

Cat. No.: B13036241
M. Wt: 233.21 g/mol
InChI Key: DPSVYFPJXVIDLM-UHFFFAOYSA-N
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Description

2-Methyl-7-(trifluoromethoxy)benzo[d]thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science . The compound features a benzothiazole core with a methyl group at the 2-position and a trifluoromethoxy group at the 7-position, making it a unique and potentially valuable molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7-(trifluoromethoxy)benzo[d]thiazole typically involves the formation of the benzothiazole ring followed by the introduction of the methyl and trifluoromethoxy groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminothiophenol with a suitable aldehyde or ketone can form the benzothiazole ring, which can then be functionalized with methyl and trifluoromethoxy groups using various reagents and catalysts .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-7-(trifluoromethoxy)benzo[d]thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Mechanism of Action

The mechanism of action of 2-Methyl-7-(trifluoromethoxy)benzo[d]thiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression . The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to better penetrate cell membranes and reach its targets .

Properties

Molecular Formula

C9H6F3NOS

Molecular Weight

233.21 g/mol

IUPAC Name

2-methyl-7-(trifluoromethoxy)-1,3-benzothiazole

InChI

InChI=1S/C9H6F3NOS/c1-5-13-6-3-2-4-7(8(6)15-5)14-9(10,11)12/h2-4H,1H3

InChI Key

DPSVYFPJXVIDLM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C(=CC=C2)OC(F)(F)F

Origin of Product

United States

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